molecular formula C14H14N4S3 B427560 methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate CAS No. 486997-64-2

methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate

Cat. No.: B427560
CAS No.: 486997-64-2
M. Wt: 334.5g/mol
InChI Key: RXADACFTMFLYFA-UHFFFAOYSA-N
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Description

methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate is a complex organic compound with a unique structure that includes a pyrazole ring, multiple sulfur atoms, and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of sulfur-containing groups and the cyanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanamide group can be reduced to form primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfur atoms and the cyanamide group play crucial roles in these interactions, facilitating binding and reactivity.

Comparison with Similar Compounds

methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate can be compared with other sulfur-containing pyrazole derivatives. Similar compounds include:

  • [(5-Methyl-2-phenylpyrazol-3-yl)sulfanylmethyl]cyanamide
  • [(5-Methyl-2-phenylpyrazol-3-yl)sulfanylmethylsulfanyl]cyanamide

These compounds share structural similarities but differ in the number and arrangement of sulfur atoms and other functional groups. This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

486997-64-2

Molecular Formula

C14H14N4S3

Molecular Weight

334.5g/mol

IUPAC Name

[(5-methyl-2-phenylpyrazol-3-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide

InChI

InChI=1S/C14H14N4S3/c1-11-8-13(20-10-21-14(19-2)16-9-15)18(17-11)12-6-4-3-5-7-12/h3-8H,10H2,1-2H3

InChI Key

RXADACFTMFLYFA-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)SCSC(=NC#N)SC)C2=CC=CC=C2

Canonical SMILES

CC1=NN(C(=C1)SCSC(=NC#N)SC)C2=CC=CC=C2

Origin of Product

United States

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